![molecular formula C15H12N6O2S B2414638 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 2034551-40-9](/img/structure/B2414638.png)
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
The compound is related to a class of molecules known as 2-(3,4-Dihydro-4-Oxothieno[2,3-d]pyrimidin-2-ylthio) Acetamides . These molecules have been studied for their inhibitory effects against Falcipain-2 (FP-2), a principal cysteine protease of Plasmodium falciparum, making them potential candidates for developing anti-malarial drugs .
Synthesis Analysis
The synthesis of related compounds involves the Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives . This forms a multicomponent green tandem method for the metal-free synthesis of pyrano[2,3-d]pyrimidine scaffolds .Scientific Research Applications
Anti-Malarial Drug Development
The cysteine protease falcipain-2 (FP-2) of Plasmodium falciparum is a crucial enzyme involved in hemoglobin degradation within erythrocytic trophozoites. Researchers have designed and synthesized novel small molecule FP-2 inhibitors based on this compound. These inhibitors exhibit high inhibitory activity against FP-2, making them potential candidates for developing new anti-malarial drugs .
Enzyme Inhibition Beyond FP-2
Apart from FP-2 inhibition, this compound’s structure suggests broader enzyme inhibitory potential. Researchers are exploring its effects on other proteases and enzymes, aiming to identify additional therapeutic targets.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[3,4-d]pyrimidin-4(3h)-thione, have been shown to act as photosensitizers for cancer cells . They can be readily incorporated into DNA and RNA, suggesting that their targets could be nucleic acids or associated proteins .
Mode of Action
Thieno[3,4-d]pyrimidin-4(3h)-thione, a compound with a similar structure, has been shown to populate a long-lived and reactive triplet state, generating singlet oxygen with a quantum yield of about 80% independent of solvent . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the generation of reactive oxygen species.
Biochemical Pathways
The generation of singlet oxygen, as seen in similar compounds , can affect various biochemical pathways, particularly those involving oxidative stress. Singlet oxygen can cause damage to cellular components, including lipids, proteins, and nucleic acids, potentially leading to cell death.
Result of Action
If the compound acts similarly to thieno[3,4-d]pyrimidin-4(3h)-thione , it might exhibit high photodynamic efficacy against cancer cells, both under normoxic and hypoxic conditions .
Action Environment
The effectiveness of similar compounds as photosensitizers suggests that light exposure could be a significant environmental factor influencing the compound’s action .
properties
IUPAC Name |
N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c22-13(11-8-19-21-5-1-3-16-12(11)21)17-4-6-20-9-18-14-10(15(20)23)2-7-24-14/h1-3,5,7-9H,4,6H2,(H,17,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXDMBKYAZAXMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)C(=O)NCCN3C=NC4=C(C3=O)C=CS4)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
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